1,2-Dichloronaphthalene
Overview
Description
1,2-Dichloronaphthalene is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon with two chlorine atoms substituted on the naphthalene ring. While the provided papers do not directly discuss 1,2-Dichloronaphthalene, they do provide insights into the synthesis, molecular structure, and chemical reactions of various chloronaphthalene derivatives, which can be extrapolated to understand the properties and reactivity of 1,2-Dichloronaphthalene.
Synthesis Analysis
The synthesis of chloronaphthalene derivatives often involves chlorination reactions or substitution reactions where chlorine atoms are introduced into the naphthalene ring. For instance, the synthesis of 2-(benzylamino)-3-chloronaphthalene-1,4-dione and 2-chloro-3-(phenethylamino)naphthalene-1,4-dione involves replacing a chlorine atom with an amine substituent through a substitution reaction . Another method for synthesizing 2 (or 7)-chloronaphthalenes includes the chlorination of α-tetralones followed by reduction and further chlorination steps . These methods highlight the reactivity of naphthalene rings towards electrophilic aromatic substitution, which is likely applicable to the synthesis of 1,2-Dichloronaphthalene.
Molecular Structure Analysis
The molecular structure of chloronaphthalene derivatives can be complex, with the presence of chlorine atoms influencing the electronic distribution and reactivity of the molecule. For example, the structure of a pentachlorodihydronaphthalene derivative was elucidated using UV and 1H NMR evidence . The presence of chlorine atoms can also affect the conformation of the molecule due to intramolecular non-bonding repulsions, as seen in the chlorination of 1,5-dichloronaphthalene . These structural analyses suggest that 1,2-Dichloronaphthalene would also exhibit unique electronic and conformational properties due to the presence of chlorine substituents.
Chemical Reactions Analysis
Chloronaphthalene derivatives undergo various chemical reactions, including reactions with π-acceptors, which can lead to the formation of novel compounds with potential non-linear optical properties . The atmospheric oxidation of 1-chloronaphthalene by OH radicals involves addition to the α-positions and subsequent reactions leading to various oxidation products . These studies indicate that 1,2-Dichloronaphthalene would also be susceptible to similar oxidative processes and could participate in reactions with different reagents due to the presence of reactive chlorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloronaphthalene derivatives can be influenced by their molecular structure and substituents. The solubility of solid derivatives in supercritical carbon dioxide was measured, showing that solubility is affected by temperature and pressure . The optical and redox properties of core-substituted naphthalene diimide dyes were studied, revealing that the substitution pattern significantly affects the absorption maxima and fluorescence quantum yields . These findings suggest that the physical and chemical properties of 1,2-Dichloronaphthalene, such as solubility, optical absorption, and redox behavior, would be similarly influenced by its dichloro substitution pattern.
Scientific Research Applications
Fluorometric Determination in Biological Samples : 2,3-diamino-1,4-dichloronaphthalene (Cl-2-DAN) has been studied for its application in the fluorometric determination of selenium in biological samples (Andersson, Johansson, & Olin, 1995).
Chlorination and Molecular Structure Studies : Research on the chlorination of 1,5-dichloronaphthalene has provided insights into molecular structures affected by intramolecular non-bonding repulsions (Burton, Mare, & Suzuki, 1974).
Synthesis and Optical Properties : The synthesis of 2,6-Dichloronaphthalene dianhydride and its derivatives has been explored, focusing on optical and electrochemical properties. These studies contribute to understanding the properties of dyes and other compounds derived from dichloronaphthalene (Thalacker, Röger, & Würthner, 2006).
Excitation Spectra and Molecular Motions : Research on the T1 ← S0 excitation spectrum of 1,4-dichloronaphthalene and the study of molecular motions in dihalonaphthalenes have enhanced understanding of molecular dynamics and stability in organic compounds (Iwasaki, Nishi, & Kinoshita, 1983).
Application in Photovoltaic Devices : 1-Chloronaphthalene has been utilized in solvent mixtures to improve the efficiency of polymer photovoltaic devices, demonstrating its utility in renewable energy technologies (Chen, Tseng, & Ko, 2008).
Environmental Chemistry : Research on sorption coefficients of 1,2-dichlorobenzene (a related compound) on aquifer materials contributes to understanding the environmental behavior of similar organic compounds (Macintyre & Stauffer, 1988).
Safety And Hazards
While specific safety and hazard information for 1,2-Dichloronaphthalene was not found, it’s generally recommended to avoid breathing in the mist, gas, or vapors of similar compounds . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used .
properties
IUPAC Name |
1,2-dichloronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXLHAPKZWTHEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062136 | |
Record name | 1,2-Dichloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloronaphthalene | |
CAS RN |
2050-69-3 | |
Record name | 1,2-Dichloronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1,2-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DICHLORONAPHTHALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 1,2-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Dichloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.